Selenide(.1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

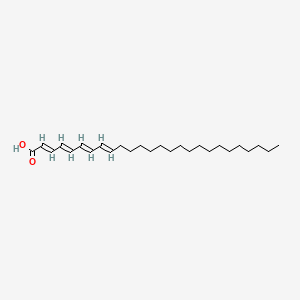

Selenide(.1-) is an inorganic radical anion and an elemental selenium.

Applications De Recherche Scientifique

Nanoparticle Toxicity Studies

Research involving Mercury Selenide (Hg-Se) nanoparticles has shown their importance in toxicological studies. These nanoparticles induce variations in lipid profiles, impacting Low Density Lipoproteins, Very Low Density Lipoproteins, and Cholesterol-High Density Lipoproteins ratios in rats. This research is crucial for understanding the toxicological properties of such nanoparticles, which can be attributed to their small size, chemical composition, surface structure, and other factors (Kumar & Saxena, 2020).

Photovoltaic Applications

Metal selenides have gained significant attention in the field of dye-sensitized solar cells (DSSCs), a third-generation photovoltaic technology. Selenides, used as counter electrodes, offer a cost-effective alternative to platinum, thereby enhancing the economic feasibility of DSSCs. The application of binary and mutinary metal selenides in DSSCs is a growing area of research, with a focus on developing new materials for improved power conversion efficiencies (Jin et al., 2017).

Cancer Research

Selenides and diselenides have been explored for their anticancer and chemopreventive activities. Different organic selenocompounds, including selenides and diselenides, show promise in the prevention and treatment of cancer. The review of about 80 compounds shows a range of activities, such as antioxidant, prooxidant, redox-modulating, chemopreventive, anticancer, and radioprotective effects, highlighting their potential in medicinal chemistry (Álvarez-Pérez et al., 2018).

2D Material Research

Two-dimensional (2D) layered selenides are being researched extensively for their unique optical and electronic characteristics, particularly in the development of novel device structures. The non-equilibrium growth of these materials using molecular beam epitaxy (MBE) is a key area of study, focusing on their potential in advanced technological applications (Liu et al., 2020).

Agricultural Applications

Selenium applications in agriculture have been studied for their role in improving plant resistance to fungal diseases and insect pests. Selenium-enriched soils or foliar applications can lead to the production of compounds like dimethyl selenide, which acts as an insect repellent. Additionally, selenium can have toxic effects on pests, affecting their mortality and reproductive rates (Li et al., 2023).

Nanomaterial Development

Progress in using selenium-based single source precursors for creating metal selenide thin films and nanomaterials is crucial for applications in optoelectronics, electrical, and thermoelectric devices. The development of new synthesis methods for metal selenide nanoparticles and thin films is a significant area of research (Khan et al., 2019).

Selenium Metabolism

The study of selenium metabolism, including its transformation into various forms such as selenide, selenocysteine, and selenomethionine, is vital for understanding its role in human and animal health. Selenium metabolism involves complex processes of absorption, transport, storage, and excretion, which are essential for maintaining health and preventing diseases (Daniels, 1996).

Biofortification and Phytoremediation

Selenium biofortification in agriculture is a method to increase selenium accumulation in crops, which can help in addressing human selenium deficiencies. The process involves plant breeding, genetic engineering, or the use of selenium fertilizers. Phytoremediation, on the other hand, focuses on cleaning up selenium-contaminated environments (Wu et al., 2015).

Plasmonic Applications

Research on plasmonic metal chalcogenides, including selenides, has expanded plasmonic properties into new spectral domains. These materials provide chemical controls to manipulate plasmons, enabling new applications in fields like quantum optics, photovoltaics, and medicine (Mattox et al., 2015).

Propriétés

Nom du produit |

Selenide(.1-) |

|---|---|

Formule moléculaire |

Se- |

Poids moléculaire |

78.97 g/mol |

Nom IUPAC |

selenium(1-) |

InChI |

InChI=1S/Se/q-1 |

Clé InChI |

SUHKCRJAAHZROE-UHFFFAOYSA-N |

SMILES canonique |

[Se-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

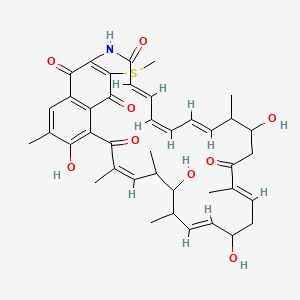

![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)

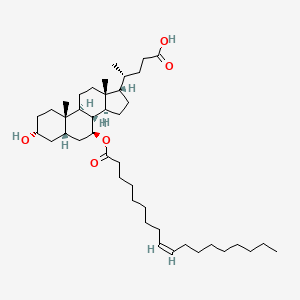

![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)